3-T-Butyl-5-carboxyphenylboronic acid

Übersicht

Beschreibung

3-T-Butyl-5-carboxyphenylboronic acid is an organic compound belonging to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-T-Butyl-5-carboxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions: 3-T-Butyl-5-carboxyphenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the replacement of a halide group with a boronic acid derivative to form biaryl compounds .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and halide substrates.

Conditions: Typically conducted in aqueous or organic solvents at temperatures ranging from 50°C to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Drug Delivery Systems

One of the most promising applications of 3-T-butyl-5-carboxyphenylboronic acid is in the development of drug delivery systems for cancer treatment. Research has demonstrated that boronic acids can enhance the targeting and efficacy of chemotherapeutic agents. For instance, nanoparticles functionalized with this compound have shown improved accumulation in tumor tissues, thereby enhancing the therapeutic effect of drugs like doxorubicin (DOX) .

Table 1: Summary of Anticancer Applications

Catalysis

Suzuki-Miyaura Coupling Reactions

this compound is utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming biaryl compounds. This reaction is significant in organic synthesis, particularly for creating complex molecules used in pharmaceuticals and agrochemicals. The compound's ability to act as a boron source allows for the formation of various aryl derivatives, thereby expanding the toolkit available for synthetic chemists .

Table 2: Catalytic Applications

| Reaction Type | Role of this compound | Significance |

|---|---|---|

| Suzuki-Miyaura Coupling | Boron source for biaryl formation | Essential for synthesizing pharmaceuticals |

Material Science

Development of Functional Polymers

In materials science, this compound has been explored for its potential in creating functional polymers. These polymers can be tailored for specific applications such as drug delivery systems or sensors due to their responsive nature to environmental changes (e.g., pH or temperature). The incorporation of boronic acid functionalities allows for reversible interactions with diols, making these materials suitable for dynamic applications .

Table 3: Material Science Applications

| Application | Description | Benefits |

|---|---|---|

| Functional Polymers | Polymers incorporating boronic acid groups | Enhanced responsiveness and functionality |

Case Studies

Case Study 1: Tumor-targeting Nanoparticles

A study investigated the use of this compound-modified nanoparticles for targeted drug delivery to tumors. The results indicated that these nanoparticles exhibited significantly greater accumulation in tumor tissues compared to non-targeted formulations, leading to improved therapeutic outcomes .

Case Study 2: Catalytic Efficiency in Organic Synthesis

Another study highlighted the effectiveness of this compound in Suzuki-Miyaura reactions, where it facilitated the formation of complex biaryl structures efficiently under mild conditions. This demonstrates its utility as a versatile reagent in organic synthesis .

Wirkmechanismus

The mechanism of action of 3-T-Butyl-5-carboxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which undergoes a series of redox reactions to mediate the coupling process. The pathways involved include the formation of palladium-boron and palladium-carbon intermediates .

Vergleich Mit ähnlichen Verbindungen

- 3-Carboxyphenylboronic acid

- 4-Carboxyphenylboronic acid

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Comparison: 3-T-Butyl-5-carboxyphenylboronic acid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is essential .

Biologische Aktivität

3-T-Butyl-5-carboxyphenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

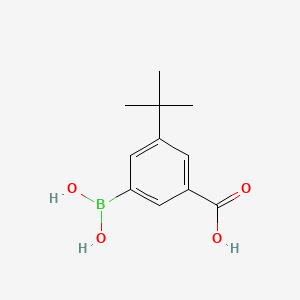

This compound has the following chemical structure:

- Molecular Formula : C13H17B O4

- Molecular Weight : 241.09 g/mol

The presence of the boronic acid group allows for interactions with various biomolecules, making it a versatile compound in biological systems.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit promising anticancer activities. A study demonstrated that derivatives of phenylboronic acids could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . For instance, the compound showed a significant cytotoxic effect on cancer cell lines such as MCF-7, with an IC50 value indicating potent activity .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes. The specific inhibition of proteasomes by boronic acid derivatives has been documented, which is crucial for cancer therapy as proteasome inhibitors can induce apoptosis in malignant cells . The mechanism involves the reversible binding of the boron atom to the active site of serine proteases, effectively blocking substrate access.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies have shown that compounds with boronic acid moieties can scavenge free radicals, thereby reducing oxidative stress in biological systems . This property is particularly beneficial in preventing oxidative damage associated with various diseases.

The mechanism through which this compound exerts its biological effects involves:

- Binding Interactions : The boron atom forms reversible covalent bonds with diols present in biomolecules, influencing their function.

- Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, this compound can alter cellular processes such as apoptosis and proliferation.

- Cell Signaling Pathways : It may also affect various signaling pathways by modulating protein interactions within cells .

Study on Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to:

- Cell Viability Reduction : Significant decrease in cell viability at concentrations above 10 µM.

- Apoptosis Induction : Increased levels of apoptotic markers such as cleaved caspase-3 were observed.

This suggests its potential as a therapeutic agent in breast cancer treatment.

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit acetylcholinesterase (AChE) activity, which is relevant for neurodegenerative diseases like Alzheimer's. The IC50 value for AChE inhibition was reported at approximately 115 µg/mL .

Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity | AChE Inhibition (IC50) | Antioxidant Activity |

|---|---|---|---|

| This compound | High | 115 µg/mL | Moderate |

| Phenylboronic Acid | Moderate | 200 µg/mL | High |

| Benzoxaborole | Very High | Not reported | High |

Eigenschaften

IUPAC Name |

3-borono-5-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJCIOKGUCEOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681598 | |

| Record name | 3-Borono-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-55-7 | |

| Record name | 3-Borono-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.